1,3-Diisopropylthiourea

Description

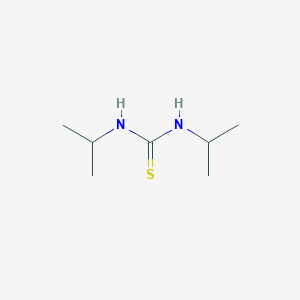

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-di(propan-2-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREOCUNMMFZOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=S)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062756 | |

| Record name | Thiourea, N,N'-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2986-17-6 | |

| Record name | N,N′-Bis(1-methylethyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2986-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diisopropylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diisopropylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N,N'-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiourea, N,N'-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diisopropyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIISOPROPYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4K58EWC8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diisopropylthiourea: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diisopropylthiourea, identified by the CAS number 2986-17-6, is a symmetrically disubstituted thiourea derivative. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its reported biological activities. The document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into its potential applications and methodologies for its study.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2986-17-6 | [1][2][3] |

| Molecular Formula | C₇H₁₆N₂S | [1][2][3] |

| Molecular Weight | 160.28 g/mol | [1][2][3] |

| Melting Point | 143-145 °C | [1][2] |

| Boiling Point | 200.2 °C at 760 mmHg | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Synonyms | N,N'-Diisopropylthiourea, 1,3-Bis(propan-2-yl)thiourea | [1][3] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The following sections detail two common experimental protocols.

Synthesis from Thiourea and Diisopropylamine

This method provides a greener alternative using water as a solvent and a recyclable catalyst.[5]

Experimental Protocol:

-

To a mixture of 10 mmol of thiourea and 20 mmol of diisopropylamine in 20 mL of water, add 0.4 mmol of PEG-400.[5]

-

Heat the mixture to reflux (approximately 100°C) and maintain for 26 hours.[5]

-

Cool the reaction mixture to allow the product to precipitate.[5]

-

Filter the precipitate and wash it with water.[5]

-

Dry the solid to obtain N,N'-diisopropylthiourea. The reported yield is approximately 78%.[5]

Synthesis from Isopropyl Isothiocyanate and Diisopropylamine

This method involves the reaction of an isothiocyanate with an amine.

Experimental Protocol:

-

In a round-bottom flask, dissolve diisopropylamine in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of isopropyl isothiocyanate to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activities and Potential Applications

Thiourea derivatives are a class of compounds known for their diverse biological activities, including anticancer properties. While specific in-depth studies on the mechanism of action of this compound are limited in the public domain, research on structurally related thiourea derivatives suggests potential applications in oncology.

Cytotoxic Effects on Cancer Cells

Studies on various 1,3-disubstituted thiourea derivatives have demonstrated their cytotoxic activity against a range of human cancer cell lines, including colon, prostate, and leukemia cell lines.[6][7] These compounds have been shown to inhibit cancer cell proliferation and induce cell death, often with favorable selectivity over normal cells.[6]

Induction of Apoptosis

A common mechanism of action for the anticancer effects of thiourea derivatives is the induction of apoptosis, or programmed cell death.[6][8] This is a critical process for eliminating cancerous cells. The induction of apoptosis by these compounds has been confirmed through various assays, such as the Annexin V-FITC/PI staining assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[8]

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Seed cancer cells in 6-well plates and treat them with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

-

Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Unstained cells are viable, cells stained only with Annexin V are in early apoptosis, and cells stained with both Annexin V and PI are in late apoptosis or necrosis.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on studies of other thiourea derivatives, the NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) signaling pathway is a potential target.[9] The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its dysregulation is often implicated in cancer.

Furthermore, the induction of apoptosis by many anticancer agents involves a complex cascade of signaling events. A generalized workflow for the evaluation of anticancer activity and a potential signaling pathway for apoptosis induction are presented below.

The diagram below illustrates a generalized intrinsic apoptosis signaling pathway that is often implicated in the mechanism of action of anticancer compounds.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry. Based on the activities of related thiourea derivatives, it holds potential as a cytotoxic agent against cancer cells, likely through the induction of apoptosis. Further research is warranted to elucidate its specific molecular targets and signaling pathways to fully understand its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake such investigations.

References

- 1. N, N'-diisopropyl thiourea synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [chemicalbook.com]

- 5. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]

- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1,3-Diisopropylthiourea

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1,3-Diisopropylthiourea, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound, also known as N,N'-diisopropylthiourea, is a symmetrically disubstituted thiourea derivative.[1][2] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 2986-17-6[1][3] |

| Molecular Formula | C₇H₁₆N₂S[3] |

| Linear Formula | (CH₃)₂CHNHCSNHCH(CH₃)₂ |

| Synonyms | N,N'-Diisopropylthiourea, 1,3-Bis(propan-2-yl)thiourea, sym-Diisopropylthiourea[1][2] |

| InChI | 1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) |

| SMILES | CC(C)NC(=S)NC(C)C |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 160.28 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 143-145 °C[3] |

| Boiling Point | 200.2 °C at 760 mmHg[4] |

| Density | 0.957 g/cm³[4] |

| Vapor Pressure | 0.329 mmHg at 25°C[4] |

| pKa | 13.93 ± 0.70 (Predicted)[5] |

| Solubility | Sparingly soluble in chloroform and methanol.[6] Limited solubility in water.[7] |

Synthesis and Purification

Several synthetic routes to this compound have been reported. A common and environmentally friendly approach involves the reaction of thiourea with diisopropylamine. An alternative method utilizes the reaction of isopropylamine with carbon disulfide.

Experimental Protocol: Synthesis from Thiourea and Diisopropylamine

This method represents a greener approach to the synthesis of this compound.

Materials:

-

Thiourea

-

Diisopropylamine

-

Polyethylene glycol 400 (PEG-400)

-

Water

Procedure:

-

In a round-bottom flask, combine thiourea (10 mmol), diisopropylamine (20 mmol), and PEG-400 (0.4 mmol) in 20 mL of water.[8]

-

Heat the mixture to reflux and maintain for approximately 26 hours.[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to allow the product to precipitate.

-

Collect the solid product by filtration.

-

Wash the precipitate with water and dry to obtain this compound.

A reported yield for this method is approximately 78-88%.[8][9]

Experimental Protocol: Synthesis from Isopropylamine and Carbon Disulfide

This method provides an alternative route to this compound.

Materials:

-

Isopropylamine

-

Carbon Disulfide

-

Water

Procedure:

-

To a 50 mL round-bottomed flask equipped with a magnetic stirrer, sequentially add carbon disulfide (5 mmol) and isopropylamine (10 mmol) under ice bath cooling conditions.[6]

-

Add water (5 mL) to the flask.[6]

-

Seal the flask and stir the reaction mixture vigorously at room temperature.[6]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a solvent mixture such as 10% methanol/chloroform or ethyl acetate/hexane.[6]

-

Upon completion of the reaction, if the product has not solidified, remove the water under reduced pressure using a rotary evaporator to obtain the solid product.[6]

Purification

The crude this compound can be purified by the following methods:

-

Recrystallization: The solid product can be recrystallized from ethanol.[6]

-

Solvent Washing: Washing the crude product with an ethyl acetate/hexane mixture can also be employed for purification.[6]

-

Column Chromatography: For higher purity, the product can be purified by column chromatography using a hexane and ethyl acetate solvent system (e.g., 95:5).[10]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Observed Features |

| ¹H NMR | (CDCl₃, 90 MHz): δ 5.80 (br s, 2H, NH), 4.24 (m, 2H, CH), 1.236 (d, 12H, CH₃)[11] |

| ¹³C NMR | Expected signals for the thiocarbonyl carbon (C=S), methine carbon (-CH), and methyl carbons (-CH₃). |

| FTIR (KBr) | Characteristic peaks for N-H stretching, C-H stretching, and the thioamide (C=S) group are expected.[12][13] |

| Mass Spec (GC-MS) | Molecular ion peak [M]⁺ at m/z 160.[2] |

Chemical Reactivity and Stability

This compound is a stable, combustible solid. It should be stored in a dark, dry place at room temperature.[6] As a thiourea derivative, it can act as a nucleophilic reagent in organic synthesis.[1] It is also utilized as a ligand in the synthesis of metal halide complexes.

Biological Activity and Applications

Thiourea derivatives are a class of compounds with a broad spectrum of biological activities, and this compound is explored for its potential in various applications.

Pharmaceutical and Drug Development

Substituted thiourea derivatives have been investigated for their cytotoxic activity against various cancer cell lines.[14][15][16] Some studies suggest that these compounds can induce apoptosis in cancer cells.[14][16] The mechanisms of action for some thiourea derivatives have been linked to the inhibition of enzymes and signaling pathways involved in cancer progression, such as the NF-κB and VEGF pathways.[17] While specific studies on the detailed mechanism of action and signaling pathway involvement of this compound are not extensively documented, its potential as a scaffold in the design of new therapeutic agents is recognized.[1]

Agricultural Chemistry

This compound and its derivatives have applications in agriculture as herbicides and plant growth regulators.[1] They are also used in the preparation of fungicides.[1]

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound from thiourea and diisopropylamine.

Application Areas

Caption: Key application areas of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Diisopropylthiourea | C7H16N2S | CID 2758386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemical-suppliers.eu [chemical-suppliers.eu]

- 4. Page loading... [guidechem.com]

- 5. chembk.com [chembk.com]

- 6. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CN1962628A - Microwave process for preparing N, N'-diisopropyl thiourea - Google Patents [patents.google.com]

- 9. N, N'-diisopropyl thiourea synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 10. rsc.org [rsc.org]

- 11. N,N'-DIISOPROPYLTHIOUREA(2986-17-6) 1H NMR spectrum [chemicalbook.com]

- 12. iosrjournals.org [iosrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,3-Diisopropylthiourea from Isopropylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-diisopropylthiourea from isopropylamine. It details the reaction mechanism, experimental protocols, purification techniques, and characterization of the final product. Quantitative data is presented in tabular format for easy comparison of reaction conditions. Furthermore, this guide includes mandatory visualizations of the reaction pathway and experimental workflow, generated using Graphviz (DOT language), to facilitate a deeper understanding of the process. Safety considerations for handling the involved reagents are also discussed to ensure safe laboratory practices.

Introduction

This compound is a symmetrically disubstituted thiourea that serves as a valuable intermediate in organic synthesis. It is notably used as a precursor in the synthesis of N,N'-diisopropylcarbodiimide (DIC), a widely used coupling agent in peptide synthesis. Additionally, this compound and its derivatives are utilized as ligands in the formation of metal halide complexes. This guide focuses on the direct synthesis of this compound from the reaction of isopropylamine with carbon disulfide, a common and efficient method for its preparation.

Reaction Mechanism and Synthesis

The synthesis of this compound from isopropylamine proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine attacks one of the electrophilic carbon atoms of carbon disulfide. This initial attack forms a dithiocarbamate intermediate. In the presence of a second equivalent of isopropylamine, the dithiocarbamate intermediate undergoes a reaction where the second molecule of isopropylamine attacks the dithiocarbamate, leading to the elimination of hydrogen sulfide and the formation of the stable this compound.

dot

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The yield of this compound can be influenced by various factors, including the stoichiometry of reactants, reaction time, and the presence of a catalyst. The following table summarizes data from a related synthesis method using thiourea and diisopropylamine, which provides insights into the impact of these variables.

| Molar Ratio (Thiourea:Diisopropylamine) | Catalyst (mol% of Thiourea) | Reaction Time (hours) | Yield (%) | Melting Point (°C) |

| 1:2 | PEG-400 (4%) | 26 | 78 | 142-145 |

| 1:2.5 | PEG-400 (5.5%) | 20 | 70 | 140-143 |

| 1:1.67 | PEG-400 (9.2%) | 24 | 81 | 140-143 |

| 1:1.82 | PEG-400 (2%) | 20 | 75 | 140-143 |

| 1:2.22 | - | 36 | 80 | 143-145 |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from isopropylamine and carbon disulfide.

Materials:

-

Isopropylamine

-

Carbon Disulfide

-

Water

-

Ethanol or Ethyl acetate/hexane mixture for recrystallization

-

50 mL round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a 50 mL round-bottomed flask equipped with a magnetic stirrer, add carbon disulfide (5 mmol) and isopropylamine (10 mmol) sequentially under ice bath cooling conditions.[1]

-

Add 5 mL of water to the reaction mixture.[1]

-

Seal the flask and stir the reaction mixture vigorously at room temperature.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 10% methanol/chloroform or ethyl acetate/hexane solvent mixture as the eluent.[1]

-

Upon completion of the reaction, if the product has not solidified, remove the water under reduced pressure using a rotary evaporator to obtain the solid product.[1] If the product has solidified, proceed directly to purification.

Purification by Recrystallization

Procedure:

-

Dissolve the crude solid product in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (the same used for recrystallization).

-

Dry the purified crystals. The expected melting point of this compound is 143-145 °C.

dot

Caption: General experimental workflow for the synthesis and purification.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Melting Point: 143-145 °C.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the N-H protons and the methine (CH) and methyl (CH₃) protons of the two isopropyl groups.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the thiocarbonyl carbon (C=S) and the carbons of the isopropyl groups.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching, C-H stretching, and the C=S (thiocarbonyl) group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (160.28 g/mol ).[2]

Safety Precautions

It is imperative to handle the reagents involved in this synthesis with appropriate safety measures in a well-ventilated fume hood.

-

Isopropylamine: Isopropylamine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.

-

Carbon Disulfide: Carbon disulfide is a highly flammable and toxic liquid.[1] It has a low flash point and can be ignited by hot surfaces. It is harmful if swallowed, inhaled, or absorbed through the skin and can cause damage to the central nervous system.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. Ensure that there are no ignition sources in the vicinity when working with carbon disulfide.

References

An In-depth Technical Guide on the Formation of 1,3-Diisopropylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diisopropylthiourea is a crucial intermediate in organic synthesis, notably in the preparation of N,N'-diisopropylcarbodiimide (DIC), a widely used coupling agent in peptide synthesis and other condensation reactions.[1] It also serves as a building block in the development of pharmaceuticals and agrochemicals.[2] Understanding the mechanisms of its formation is vital for optimizing synthesis protocols, improving yields, and ensuring the purity of subsequent products. This guide provides a detailed examination of the core formation mechanisms of this compound, supported by quantitative data and experimental protocols.

Core Formation Mechanism

The primary and most direct industrial method for synthesizing this compound involves the reaction of two precursor molecules. While several routes exist, the most common pathways involve either the reaction of diisopropylamine with a sulfur source or the reaction of thiourea with diisopropylamine.[1][3]

A prevalent method involves the catalyzed reaction between thiourea and diisopropylamine.[1] In this process, the amine nitrogen acts as a nucleophile, attacking the thiocarbonyl carbon of thiourea. This reaction is often facilitated by a catalyst and driven by refluxing in a suitable solvent like water.[1][3] The mechanism proceeds through a nucleophilic substitution pathway, leading to the displacement of ammonia and the formation of the symmetrically substituted thiourea.

Another established, though often more hazardous, method involves the reaction of diisopropylamine with carbon disulfide (CS₂). This reaction can be catalyzed by an acid or a base and typically produces the highly toxic byproduct hydrogen sulfide (H₂S), necessitating careful control of reaction conditions.[3]

The diagram below illustrates the generalized nucleophilic substitution mechanism using thiourea and diisopropylamine.

Caption: Reaction mechanism for this compound formation.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the reaction conditions. The choice of reactants, catalyst, solvent, temperature, and reaction time significantly influences the product yield and purity. Below is a summary of quantitative data from various synthesis protocols.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

| Thiourea | Diisopropylamine | PEG-400 | Water | 26 | Reflux | 78% | [1][3] |

| Thiourea | Diisopropylamine | PEG-400 | Water | 36 | Reflux | 80% | [1] |

| Thiourea | Diisopropylamine | PEG-400 | Water | 24 | Reflux | 81% | [3] |

| Thiourea | Diisopropylamine | PEG-400 | Water | 20 | Reflux | 75% | [3] |

| Carbon Disulfide | Isopropylamine | None | Water | Room Temp | - | - | [4] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the reaction of thiourea and diisopropylamine, a method noted for its safety and high yield.[1][3]

Materials and Reagents:

-

Thiourea (10 mmol)

-

Diisopropylamine (20 mmol)

-

Polyethylene glycol 400 (PEG-400) (0.4 mmol)

-

Deionized Water (20 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel)

-

Drying oven

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine thiourea (10 mmol), diisopropylamine (20 mmol), and PEG-400 (0.4 mmol).[1][3]

-

Solvent Addition: Add 20 mL of deionized water to the flask to serve as the reaction solvent.[1][3]

-

Reflux: Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate. Heat the mixture to reflux and maintain it for approximately 26 hours with continuous stirring.[1][3]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution.[1]

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. The filtrate, containing the solvent and catalyst, can be recovered and recycled for subsequent batches.[1]

-

Washing and Drying: Wash the collected solid with cold deionized water to remove any unreacted starting materials or impurities. Dry the purified product in an oven to obtain N,N'-diisopropylthiourea.[1]

-

Characterization: The final product can be characterized by its melting point (142-145°C) and spectroscopic methods (NMR, IR) to confirm its identity and purity.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the synthesis protocol described above.

Caption: General workflow for this compound synthesis.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Diisopropylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-diisopropylthiourea (CAS No. 2986-17-6), a compound often utilized as a ligand in the synthesis of metal halide complexes.[1] This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables. Additionally, it provides detailed experimental protocols for acquiring such spectra and visualizations to illustrate the analytical workflow.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, aiding in its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by three main signals corresponding to the N-H protons, the methine (CH) protons of the isopropyl groups, and the methyl (CH₃) protons.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -NH- | ~5.80 | Broad Singlet | 2H |

| -CH (CH₃)₂ | ~4.24 | Septet | 2H |

| -CH(CH₃ )₂ | ~1.24 | Doublet | 12H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of this compound displays three distinct signals, corresponding to the thiocarbonyl carbon, the methine carbons, and the methyl carbons of the isopropyl groups.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C =S (Thiocarbonyl) | ~180 |

| -C H(CH₃)₂ | ~48 |

| -CH(C H₃)₂ | ~23 |

Note: The ¹³C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for N-H, C-H, and C=S bonds.

| Absorption Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3250 | N-H Stretching | Secondary Amine/Thioamide | Strong, Broad |

| 2970-2850 | C-H Stretching | Alkane (Isopropyl) | Strong |

| ~1550 | N-H Bending | Secondary Amine/Thioamide | Medium |

| ~1465 | C-H Bending | Alkane (Isopropyl) | Medium |

| ~1250 | C-N Stretching | Thioamide | Medium-Strong |

| ~1100 | C=S Stretching | Thiourea | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 160 | 49 | [M]⁺ (Molecular Ion) |

| 117 | Low | [M - CH₃ - H]⁺ |

| 101 | Low | [M - CH(CH₃)₂]⁺ |

| 58 | 100 | [CH(CH₃)₂NH]⁺ |

| 43 | 27 | [CH(CH₃)₂]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is completely dissolved, using gentle vortexing if necessary.

¹H NMR Data Acquisition:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming).

-

Acquire the spectrum using an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set key acquisition parameters including pulse width, acquisition time, and relaxation delay.

¹³C NMR Data Acquisition:

-

Follow the same sample preparation and initial instrument setup as for ¹H NMR.

-

Set up a proton-decoupled experiment to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Finely grind approximately 1-2 mg of the solid this compound sample using an agate mortar and pestle.

-

Add about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar.

-

Thoroughly mix the sample and KBr by grinding the mixture to a fine, homogeneous powder.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]

Data Acquisition:

-

Acquire a background spectrum of the empty spectrometer.

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands and record their frequencies.

-

Assign the observed bands to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Transfer the solution to a GC autosampler vial.

GC-MS Data Acquisition:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is heated using a temperature program to separate the analyte from any impurities.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[3]

-

Mass Analysis: The resulting ions are accelerated and separated in a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose structures for the observed fragments to support the structural elucidation of the parent molecule.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

References

A Technical Guide to the Solubility of 1,3-Diisopropylthiourea in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Diisopropylthiourea (DIPT), a compound of interest in various chemical and pharmaceutical research areas. Due to a lack of extensive published quantitative solubility data, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside a summary of its known qualitative solubility properties.

Introduction to this compound

This compound (CAS No. 2986-17-6) is a symmetrically substituted thiourea derivative.[1][2] Understanding its solubility in a range of organic solvents is crucial for its application in synthesis, formulation, and various analytical procedures. Solubility dictates the choice of solvent for reactions, purification, and the development of drug delivery systems.

Solubility Profile of this compound

Currently, publicly available literature and chemical databases offer limited quantitative data on the solubility of this compound in a wide array of organic solvents. The information is primarily qualitative, indicating general solubility rather than specific measurements at various temperatures.

Qualitative Solubility Summary:

| Solvent Category | General Solubility | Reference |

| Chlorinated Solvents (e.g., Chloroform) | Sparingly Soluble | [3][4] |

| Alcohols (e.g., Methanol) | Slightly Soluble | [3][4] |

It is important to note that a related compound, 1,3-diisopropylurea, exhibits better solubility in nonpolar to moderately polar organic solvents such as dichloromethane, ethyl acetate, and toluene.[5] This suggests that this compound may follow a similar trend, but experimental verification is essential.

Given the scarcity of specific data, the following section provides a detailed experimental protocol for researchers to determine the precise solubility of this compound in their solvents of interest.

Experimental Protocol: Determination of Solubility via the Isothermal Gravimetric Method

The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[6][7][8][9] This method involves creating a saturated solution at a constant temperature, separating the dissolved solute, and determining its mass.

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath for temperature control

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven or vacuum oven

-

Pipettes and syringes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

To ensure all solid particles are removed, centrifuge the saturated solution.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid temperature fluctuations that could alter solubility.

-

Immediately filter the withdrawn solution through a syringe filter (of a pore size sufficient to remove fine particles, e.g., 0.45 µm) into a pre-weighed, clean, and dry glass vial or evaporating dish.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Evaporate the solvent from the vial. This can be done at room temperature if the solvent is volatile or in a drying oven at a temperature below the decomposition point of this compound. A vacuum oven can be used to expedite drying at a lower temperature.

-

Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dry solute. Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

-

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps of the isothermal gravimetric method for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

-

Temperature: The solubility of solids in liquids generally increases with temperature, although exceptions exist. It is crucial to control the temperature during solubility determination.

-

Solvent Polarity: The principle of "like dissolves like" is a useful guideline. The polarity of the solvent relative to the solute will play a major role in solubility.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

References

- 1. Diisopropylthiourea | C7H16N2S | CID 2758386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Diisopropyl-2-thiourea 99 2986-17-6 [sigmaaldrich.com]

- 3. 1,3-diisopropyl-2-thiourea [chembk.com]

- 4. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

Stability and Storage of 1,3-Diisopropylthiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-Diisopropylthiourea. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical applications. This document outlines its known stability characteristics, potential degradation pathways, and detailed experimental protocols for forced degradation studies.

Overview of Chemical Stability

This compound is generally considered to be a stable compound under standard laboratory conditions.[1] However, like other thiourea derivatives, it is susceptible to degradation under specific environmental stresses, including elevated temperatures, exposure to light, and extreme pH conditions. The steric hindrance provided by the two isopropyl groups may confer slightly different stability characteristics compared to the parent thiourea molecule.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1] Some suppliers recommend storage at 0 - 8 °C for optimal long-term stability.[2] | Minimizes the rate of potential thermal degradation. |

| Light | Keep container tightly closed and protected from light.[3] | Prevents photolytic degradation. |

| Atmosphere | Store in a well-ventilated area.[1] | Ensures a safe handling environment and prevents the buildup of any potential volatile degradation products. |

| Container | Use a tightly sealed, inert container. | Prevents contamination and exposure to moisture. |

Handling Precautions: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or under a fume hood.[1]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, potential degradation pathways can be inferred from studies on thiourea and its derivatives.

Thermal Degradation

Thiourea itself is known to decompose at elevated temperatures.[4] The thermal decomposition of thiourea begins at approximately 180°C, leading to the formation of ammonia and thiocyanic acid.[4] Further decomposition can yield products such as carbon disulfide (CS₂), isothiocyanic acid (HNCS), and ammonia (NH₃).[1][5] It is plausible that this compound could undergo analogous decomposition, potentially yielding isopropylamine and isopropyl isothiocyanate.

Potential thermal degradation pathway of this compound.

Photodegradation

Exposure to UV light can induce the photolysis of thiourea and its derivatives, leading to a variety of degradation products.[6][7] Studies on thiourea have shown that UV irradiation can lead to the formation of thiols through tautomerization, followed by further decomposition.[7][8] For this compound, photodegradation could involve cleavage of the C-N or C=S bonds.

Hydrolytic Degradation

While N,N'-dialkylureas are generally considered relatively stable towards hydrolysis, degradation can occur under acidic or basic conditions, particularly at elevated temperatures.[9] The hydrolysis of thiourea derivatives can lead to the formation of the corresponding urea, amines, and hydrogen sulfide. For this compound, this would likely result in the formation of 1,3-diisopropylurea and hydrogen sulfide.

Potential hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidizing agents can lead to the degradation of thiourea derivatives. The sulfur atom in the thiocarbonyl group is susceptible to oxidation. For instance, the oxidation of 1,3-diphenylthiourea has been shown to yield 1,3-diphenylurea and elemental sulfur.[10] A similar pathway could be anticipated for this compound.

Experimental Protocols for Forced Degradation Studies

To comprehensively evaluate the stability of this compound and develop a stability-indicating analytical method, forced degradation studies are essential.[11] The following protocols are based on general guidelines for stress testing of drug substances.[12]

General experimental workflow for forced degradation studies.

Analytical Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to separate this compound from its potential degradation products.

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Preparation of Solutions

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Stress Conditions

4.3.1. Acidic Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 1 M hydrochloric acid.

-

Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 1 M sodium hydroxide.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

4.3.2. Basic Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of 1 M sodium hydroxide.

-

Reflux the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 1 M hydrochloric acid.

-

Dilute with the mobile phase for HPLC analysis.

4.3.3. Neutral Hydrolysis

-

To an aliquot of the stock solution, add an equal volume of purified water.

-

Reflux the solution at 80°C for a specified period (e.g., up to 7 days).

-

At each time point, withdraw a sample, cool to room temperature, and dilute with the mobile phase for HPLC analysis.

4.3.4. Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for a specified period (e.g., up to 7 days).

-

At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

4.3.5. Thermal Degradation (Solid State)

-

Place a known amount of solid this compound in a thermostatically controlled oven at a temperature below its melting point (e.g., 70°C) for a specified period (e.g., up to 30 days).

-

Periodically, withdraw samples, dissolve in a suitable solvent, and dilute to the target concentration for HPLC analysis.

4.3.6. Photodegradation

-

Expose a solution of this compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison of the stability of this compound under different stress conditions.

| Stress Condition | Duration | % Degradation of this compound | No. of Degradants | RRT of Major Degradant(s) |

| 1 M HCl, 80°C | 24 h | Data to be generated | Data to be generated | Data to be generated |

| 1 M NaOH, 80°C | 24 h | Data to be generated | Data to be generated | Data to be generated |

| Water, 80°C | 7 days | Data to be generated | Data to be generated | Data to be generated |

| 3% H₂O₂, RT | 7 days | Data to be generated | Data to be generated | Data to be generated |

| Solid, 70°C | 30 days | Data to be generated | Data to be generated | Data to be generated |

| Photolytic | 1.2 million lux h | Data to be generated | Data to be generated | Data to be generated |

RRT = Relative Retention Time

Conclusion

This compound is a stable compound under recommended storage conditions. However, it has the potential to degrade under harsh conditions of heat, light, and non-neutral pH. The provided experimental protocols offer a robust framework for conducting forced degradation studies to fully elucidate its stability profile, identify potential degradation products, and develop a validated stability-indicating analytical method. Such studies are crucial for ensuring the quality and reliability of this compound in its various applications within the pharmaceutical and chemical industries.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. UV photolysis of thiourea and its N-methylated derivative in cryogenic matrices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. veeprho.com [veeprho.com]

- 12. jpsbr.org [jpsbr.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,3-Diisopropylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1,3-diisopropylthiourea. It consolidates crystallographic and spectroscopic data to offer a detailed understanding of the molecule's three-dimensional arrangement and dynamic behavior. This document is intended to serve as a valuable resource for researchers in chemistry and drug development by providing key structural parameters, spectroscopic fingerprints, and detailed experimental protocols for its synthesis and characterization.

Introduction

This compound is a symmetrically disubstituted thiourea derivative. Thioureas are a class of organosulfur compounds with the general formula (R¹R²N)(R³R⁴N)C=S. They are of significant interest in medicinal chemistry due to their diverse biological activities and in organic synthesis as versatile intermediates and organocatalysts. The isopropyl groups in this compound introduce steric bulk that influences its solid-state packing, conformational preferences in solution, and reactivity. A thorough understanding of its molecular structure is crucial for predicting its interactions with biological targets and for designing novel synthetic methodologies.

Molecular Structure and Crystallography

The three-dimensional structure of this compound in the solid state has been determined by X-ray crystallography. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 125868 .[1] This section summarizes the key structural parameters derived from the crystallographic information file (CIF).

Key Crystallographic Data

The following table summarizes the essential bond lengths, bond angles, and dihedral angles for this compound, providing a quantitative description of its molecular geometry.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Lengths (Å) | ||

| C=S | Data from CCDC 125868 | |

| C-N1 | Data from CCDC 125868 | |

| C-N2 | Data from CCDC 125868 | |

| N1-C(isopropyl) | Data from CCDC 125868 | |

| N2-C(isopropyl) | Data from CCDC 125868 | |

| Bond Angles (°) | ||

| N1-C-N2 | Data from CCDC 125868 | |

| N1-C=S | Data from CCDC 125868 | |

| N2-C=S | Data from CCDC 125868 | |

| C-N1-C(isopropyl) | Data from CCDC 125868 | |

| Dihedral Angles (°) | ||

| S=C-N1-C(isopropyl) | Data from CCDC 125868 | |

| S=C-N2-C(isopropyl) | Data from CCDC 125868 | |

| Note: The specific values for bond lengths, bond angles, and dihedral angles are to be extracted from the Crystallographic Information File (CIF) corresponding to CCDC deposition number 125868. |

For comparison, the crystal structure of the related 1,3-diisobutylthiourea reveals a C=S bond length of approximately 1.698(3) Å and C-N bond lengths of about 1.328(4) Å and 1.343(4) Å, indicating significant double bond character in the C-N bonds due to resonance.

Molecular Conformation

The conformation of N,N'-dialkylthioureas is primarily determined by the rotation around the C-N bonds. The key dihedral angles define the orientation of the isopropyl groups relative to the thiourea backbone. Based on studies of related thiourea derivatives, the molecule is expected to adopt a conformation that minimizes steric hindrance between the bulky isopropyl groups and the sulfur atom. The planarity of the N-C(S)-N core is a common feature in thiourea derivatives, arising from the delocalization of the nitrogen lone pairs into the C=S π-system. The specific dihedral angles obtained from the crystal structure of this compound will definitively describe its solid-state conformation.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound and for studying its conformational dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | ~5.80 | br s | - |

| CH (CH₃)₂ | ~4.24 | septet | Value to be determined |

| CH(C H₃)₂ | ~1.24 | d | Value to be determined |

| Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Data extracted from spectral images. |

¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| C =S | To be determined |

| C H(CH₃)₂ | To be determined |

| CH(C H₃)₂ | To be determined |

| Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3200-3400 | N-H stretch | Strong, broad |

| ~2970 | C-H stretch (sp³) | Strong |

| ~1560 | N-H bend | Medium |

| ~1370 | C-H bend (isopropyl) | Medium |

| ~1250 | C-N stretch | Strong |

| ~1050 | C=S stretch | Medium |

| Note: These are approximate values based on typical ranges for thiourea derivatives. Specific peak positions should be determined from an experimental spectrum. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with carbon disulfide.

Materials:

-

Isopropylamine

-

Carbon disulfide

-

Ethanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropylamine (2.0 eq.) in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide (1.0 eq.) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure in the solid state.

Procedure:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K or 298 K).

-

Structure Solution and Refinement: Process the collected diffraction data (integration, scaling, and absorption correction). Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data using full-matrix least-squares on F².

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

¹H NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

¹³C NMR Acquisition Parameters:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet-pressing die and apply pressure to form a transparent or translucent pellet.

Analysis:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound, supported by a compilation of crystallographic and spectroscopic data. The provided experimental protocols offer practical guidance for the synthesis and characterization of this important molecule. The structural insights presented herein are fundamental for understanding its chemical behavior and for its application in various fields of chemical and pharmaceutical research. Further detailed analysis of the crystallographic data from CCDC deposition 125868 will provide a more precise and complete picture of its solid-state structure.

References

An In-depth Technical Guide to 1,3-Diisopropylthiourea: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Diisopropylthiourea, a versatile N,N'-dialkylthiourea derivative. It covers the historical context of its discovery, detailed experimental protocols for its synthesis, and a thorough analysis of its physicochemical and spectroscopic properties. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering practical guidance on the preparation and characterization of this important chemical intermediate.

Introduction

This compound, also known as N,N'-diisopropylthiourea, is a symmetrically disubstituted thiourea that has found significant application as a key intermediate in the synthesis of various organic compounds. Its utility is particularly notable in the preparation of pharmaceuticals, such as the antibiotic Cefathiamidine, and as a precursor to N,N'-diisopropylcarbodiimide (DCC), a widely used dehydrating agent in peptide synthesis and other condensation reactions.[1] The presence of two isopropyl groups imparts specific solubility and reactivity characteristics to the molecule, making it a valuable building block in diverse synthetic endeavors, including agricultural chemistry and the development of novel therapeutic agents.[2]

Discovery and History

The specific historical account of the first synthesis of this compound is not prominently documented in readily available literature. However, its discovery can be situated within the broader history of thiourea and its derivatives. The synthesis of N,N'-disubstituted thioureas has been an area of chemical exploration for over a century, with early methods often involving the reaction of amines with carbon disulfide or isothiocyanates.

A common and historically significant method for preparing symmetrically disubstituted thioureas involves the reaction of a primary amine with carbon disulfide. This reaction proceeds through the formation of a dithiocarbamate intermediate, which then reacts with another equivalent of the amine to yield the corresponding thiourea. While a specific early publication detailing the synthesis of this compound via this route is not readily identifiable, a patent for the preparation of carbodiimides references a method for obtaining diisopropyl-thiourea from a 1949 publication in Berichte der deutschen chemischen Gesellschaft. This suggests that the compound and its synthesis were known to the chemical community by the mid-20th century.

More contemporary methods have focused on improving the efficiency, safety, and environmental friendliness of the synthesis. These include catalyzed reactions and microwave-assisted protocols, reflecting the ongoing importance of this compound in synthetic chemistry.[3][4]

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆N₂S | [2][5] |

| Molecular Weight | 160.28 g/mol | [2][5] |

| Melting Point | 140 - 145 °C | [2][6] |

| Appearance | White to off-white crystal powder | [2] |

| CAS Number | 2986-17-6 | [2][5] |

| EINECS Number | 221-051-7 | [5] |

| SMILES | CC(C)NC(=S)NC(C)C | [5] |

| InChI | 1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | [7] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

Several synthetic routes to this compound have been reported. The two most common methods are the reaction of diisopropylamine with carbon disulfide and the reaction of thiourea with diisopropylamine.

Synthesis from Isopropylamine and Carbon Disulfide

This is a classical method for the preparation of symmetrically disubstituted thioureas. The reaction involves the nucleophilic addition of isopropylamine to carbon disulfide.

Experimental Protocol:

-

To a stirred solution of isopropylamine (2.0 equivalents) in a suitable solvent (e.g., ethanol or water), carbon disulfide (1.0 equivalent) is added dropwise at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is then stirred at room temperature for several hours.

-

The product often precipitates from the reaction mixture and can be collected by filtration.

-

Purification can be achieved by recrystallization from a suitable solvent such as ethanol.

A variation of this method reported in a Chinese patent describes the refluxing of diisopropylamine and carbon disulfide in xylene.[3] Another approach utilizes microwave-promoted synthesis on an alumina surface.[3]

Synthesis from Thiourea and Diisopropylamine

This method provides an alternative route that avoids the use of the highly flammable and toxic carbon disulfide.

Experimental Protocol:

A patented procedure describes the following method:[8]

-

In a reaction vessel, mix thiourea (1.0 equivalent), diisopropylamine (2.0 equivalents), and a catalytic amount of PEG-400 in water.

-

The mixture is heated to reflux for 20-36 hours.

-

Upon cooling, the product precipitates and is collected by filtration.

-

The solid is washed with water and dried to afford this compound.

The reported yields for this method are in the range of 78-80%.[8] A microwave-assisted variation of this reaction has also been developed, significantly reducing the reaction time to a few minutes and providing yields up to 91%.[4]

Table 2: Comparison of Synthetic Methods for this compound

| Method | Starting Materials | Reagents/Catalyst | Solvent | Reaction Conditions | Yield | Reference(s) |

| 1 | Isopropylamine, Carbon Disulfide | - | Xylene | Reflux | Not specified | [3] |

| 2 | Thiourea, Diisopropylamine | PEG-400 | Water | Reflux, 26 hours | 78% | [8] |

| 3 | Thiourea, Diisopropylamine | PEG-400 | Water | Microwave, 600W, 0.8 min | 91% | [4] |

Synthetic Workflow Diagram

Caption: Synthetic workflows for this compound.

Spectroscopic Characterization

The structure of this compound is confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the isopropyl groups and the N-H protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule, showing distinct signals for the methyl, methine, and thiocarbonyl carbons.

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~1.3 | Doublet | -CH(CH ₃)₂ |

| ~4.4 | Septet | -CH (CH₃)₂ | |

| ~6.5 | Broad singlet | NH | |

| ¹³C NMR | ~23 | Singlet | -CH(C H₃)₂ |

| ~48 | Singlet | -C H(CH₃)₂ | |

| ~180 | Singlet | C =S | |

| (Note: Chemical shifts are approximate and can vary depending on the solvent used.) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the N-H and C=S functional groups.

Table 4: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3200 | N-H stretching |

| ~2970 | C-H stretching (aliphatic) |

| ~1550 | N-H bending and C-N stretching |

| ~1350 | C=S stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The mass spectrum typically shows the molecular ion peak ([M]⁺) and characteristic fragmentation patterns.

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 160 | [M]⁺ (Molecular Ion) |

| 102 | [M - C₃H₆]⁺ |

| 58 | [C₃H₈N]⁺ |

Characterization Workflow Diagram

Caption: Characterization workflow for this compound.

Applications

This compound serves as a crucial intermediate in several synthetic applications:

-

Pharmaceutical Synthesis: It is a key precursor in the synthesis of the cephalosporin antibiotic, Cefathiamidine.[1]

-

Reagent Synthesis: It is used to prepare N,N'-diisopropylcarbodiimide (DCC), a widely employed coupling agent in peptide synthesis and other condensation reactions.[1]

-

Agricultural Chemistry: Thiourea derivatives are known to exhibit herbicidal and plant growth regulatory activities, and this compound is explored in this context.[2]

-

Coordination Chemistry: It can act as a ligand in the synthesis of metal complexes.

Safety Information

This compound should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with established applications in the pharmaceutical and chemical industries. This technical guide has provided a detailed overview of its history, synthesis, and characterization. The experimental protocols and tabulated data presented herein offer a practical resource for researchers working with this compound. As the demand for complex organic molecules continues to grow, the importance of key building blocks like this compound in enabling innovative synthetic strategies is expected to persist.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Diisopropylthiourea | C7H16N2S | CID 2758386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1962629A - N, N'-diisopropyl thiourea synthesis method - Google Patents [patents.google.com]

- 4. CN1962628A - Microwave process for preparing N, N'-diisopropyl thiourea - Google Patents [patents.google.com]

- 5. chemical-suppliers.eu [chemical-suppliers.eu]

- 6. chembk.com [chembk.com]

- 7. N,N'-DIISOPROPYLTHIOUREA | 2986-17-6 [chemicalbook.com]

- 8. N, N'-diisopropyl thiourea synthesis method - Eureka | Patsnap [eureka.patsnap.com]

The Core of 1,3-Diisopropylthiourea: A Technical Guide for Researchers